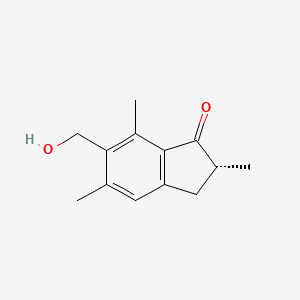

![molecular formula C22H28O6 B1160540 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid CAS No. 34366-34-2](/img/structure/B1160540.png)

3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid

Descripción general

Descripción

3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid , commonly referred to as Trolox , is a synthetic derivative of vitamin E. It belongs to the class of chromanols and exhibits potent antioxidant properties. Trolox is widely used in research and pharmaceutical applications due to its ability to scavenge free radicals and protect cells from oxidative damage .

Molecular Structure Analysis

The molecular formula of Trolox is C14H18O4 , with a molecular weight of approximately 250.29 g/mol . Its chemical structure consists of a chromane core with a carboxylic acid group attached to the hexanoic acid side chain. The hydroxyl group at position 5 contributes to its antioxidant activity .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Solvent Effect Analysis

Isoapetalic acid has been used in the study of solvent effects and preferential solvation . The solubility of isophthalic acid in acetone and water mixtures was analyzed to provide detailed information on solute-solvent and solvent-solvent interactions . This research can help understand the essential characteristics of solvent mixtures for solubility variation .

Resin Production

A significant portion of isophthalic acid is utilized in the manufacture of unsaturated polyester resins (UPRs) . Its unique molecular structure imparts these resins with improved thermal stability, chemical resistance, and dimensional stability . UPRs are widely used in reinforced plastics, coatings, and gel coats .

High-Performance Polymers

Isophthalic acid serves as a vital monomer in the production of polyethylene terephthalate (PET) and other high-performance polymers . PET, recognized for its robustness, clarity, and chemical inertness, finds extensive use in the packaging industry, notably for beverage bottles .

Ink and Coatings Production

Isophthalic acid is also utilized in the production of inks and coatings due to its ability to enhance the final product’s durability and resistance to external agents . The increased thermal stability ensures the product’s longevity even under harsh conditions .

Corrosion Inhibitor

Additionally, isophthalic acid functions as an effective corrosion inhibitor in certain applications . It can protect materials, such as steel, from corrosive environments by forming a protective layer over the surface .

Research and Development

Due to its unique properties and versatility, isophthalic acid is continually studied for potential applications in emerging fields like bio-based polymers and nanotechnology . This ongoing research could lead to new and innovative uses for isophthalic acid in the future .

Hydrogen-Bonding Molecular Assemblies

Isophthalic acid derivatives bearing alkylamide chains at the 5-position that can participate in hydrogen bonding were prepared and evaluated for their hydrogen-bonding molecular assembly structures for organogelation and liquid crystal formation . This research can help understand the behavior of isophthalic acid in different molecular assemblies .

Environmental Impact and Safety

Like other chemical substances, isophthalic acid should be handled with care to ensure safety and minimize environmental impact . It is non-toxic upon ingestion and inhalation at low concentrations, but higher exposure levels can cause irritation to the skin, eyes, and respiratory tract .

Mecanismo De Acción

- Isophthalic acid is one of three isomers of benzenedicarboxylic acid, alongside phthalic acid and terephthalic acid .

- Isophthalic acid undergoes reactions typical of carboxylic acids:

Target of Action

Mode of Action

Pharmacokinetics

Propiedades

IUPAC Name |

3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWLSXINEVHWEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoapetalic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

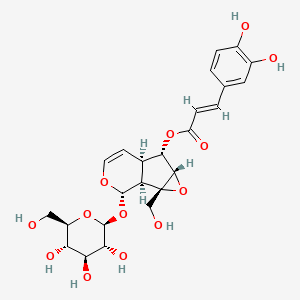

![2,2-dichloro-N-[(3R)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1160471.png)